1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-30-22-13-6-5-12-21(22)23(18-8-3-2-4-9-18)28-24(25(30)31)29-26(32)27-20-15-14-17-10-7-11-19(17)16-20/h2-6,8-9,12-16,24H,7,10-11H2,1H3,(H2,27,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUOBMXCFMGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(CCC4)C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea is a compound that belongs to the class of diazepine derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 406.45 g/mol
- CAS Number: 1796893-17-8
- Solubility: Soluble in organic solvents but poorly soluble in water.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and urea formation. Recent studies have utilized microwave-assisted techniques to enhance yield and reduce reaction time .
Antitumor Activity
Research has demonstrated that diazepine derivatives exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various diazepine compounds against human tumor cell lines such as LCLC-103H and A427. The results indicated that the compound displayed potent inhibitory effects on cell viability, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress: It may increase reactive oxygen species (ROS) levels, contributing to cell death in malignant cells.
- Targeting Specific Enzymes: The compound has been shown to inhibit certain enzymes involved in tumor growth and metastasis .
Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of this compound revealed that it significantly reduced the viability of various cancer cell lines. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| LCLC-103H | 15 |
| A427 | 20 |
| HeLa | 18 |
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism behind the antitumor effects. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound increased early apoptotic cells by approximately 30% compared to control groups .
Comparison with Similar Compounds
Pharmacological Activity
- γ-Secretase Inhibition: Compound E (), a non-urea benzodiazepine derivative, is a potent γ-secretase inhibitor (IC50 ~10 nM). While the target compound’s activity is unspecified, urea analogs like 1-(3-acetylphenyl)-3-(benzodiazepin-3-yl)urea () may share similar inhibitory mechanisms due to structural overlap .
- CCK Receptor Antagonism : Sograzepide () demonstrates that urea-linked benzodiazepines can target CCK receptors, suggesting the indan-5-yl substituent in the target compound may modulate receptor specificity .
- Radiopharmaceutical Applications : Radioiodinated derivatives () highlight the scaffold’s utility in imaging, though the indan-5-yl group’s bulk may affect blood-brain barrier penetration compared to smaller substituents like iodine .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Halogenated derivatives () exhibit enhanced stability due to reduced cytochrome P450 metabolism, a trait the target compound may share if indan-5-yl impedes enzymatic recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
